CGP-82996 CGP-82996 4-[[6-(ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol is a member of indoles.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005332
InChI: InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
SMILES: Array
Molecular Formula: C27H32N6O
Molecular Weight: 456.6 g/mol

CGP-82996

CAS No.:

Cat. No.: VC0005332

Molecular Formula: C27H32N6O

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

CGP-82996 -

Specification

Molecular Formula C27H32N6O
Molecular Weight 456.6 g/mol
IUPAC Name 4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Standard InChI InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Standard InChI Key YVXCDLCJCIDFHE-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Appearance Assay:≥98%A crystalline solid

Introduction

Kinase ComplexIC<sub>50</sub> (µM)
CDK4/cyclin D11.5
CDK6/cyclin D15.6
CDK5/p3525
CDK2/cyclin A>50
CDK1/cyclin B>100
v-abl, c-met, IGF-1R, IR>10

Cdk4/6 Inhibitor IV exerts its effects by binding to the ATP pocket of CDK4 and CDK6, preventing their activation of Rb phosphorylation . This inhibition halts cell cycle progression at the G1/S checkpoint, inducing senescence or apoptosis in Rb-proficient cells . Notably, the compound’s selectivity for CDK4 over CDK6 (IC<sub>50</sub> ratio of ~3.7:1) contrasts with abemaciclib, which has a ninefold preference for CDK4 . Such selectivity may reduce off-target effects, as evidenced by its minimal activity against CDK1, CDK2, and receptor tyrosine kinases . Additionally, Cdk4/6 Inhibitor IV does not inhibit CDK6/cyclin D2 or CDK4/cyclin D2 complexes (IC<sub>50</sub> > 50 µM), underscoring its dependence on specific cyclin partnerships .

The compound’s ability to displace p21 from CDK4/cyclin D1 complexes may further enhance its anti-proliferative effects. Free p21 subsequently inhibits CDK2/cyclin E1 activity, amplifying cell cycle arrest . This dual mechanism—direct CDK4/6 inhibition and indirect CDK2 suppression—parallels strategies employed by abemaciclib but with distinct kinase targeting .

Preclinical Efficacy in Cellular and Animal Models

In U2OS osteosarcoma cells, Cdk4/6 Inhibitor IV induces dose-dependent G0/G1 arrest (5–10 µM) and apoptosis, as measured by caspase activation and Annexin V staining . Similar effects are observed in MRC-5 fibroblasts, though with a narrower therapeutic window, suggesting potential cytotoxicity in non-malignant cells at higher concentrations . In a xenograft mouse model, daily intraperitoneal administration (30 mg/kg) significantly reduces tumor volume without reported weight loss or overt toxicity . These findings align with studies of other CDK4/6 inhibitors, which show robust anti-tumor activity in Rb-positive models .

Comparative Analysis with Clinical-Stage CDK4/6 Inhibitors

Cdk4/6 Inhibitor IV’s triaminopyrimidine backbone differentiates it from the pyrido[2,3-d]pyrimidine-based palbociclib and ribociclib, as well as the aminopyrimidine-derived abemaciclib . While abemaciclib inhibits CDK9 and CDK2 at higher concentrations, Cdk4/6 Inhibitor IV maintains selectivity for CDK4/6 . This specificity may reduce off-target effects but could also limit its efficacy in tumors reliant on CDK2 for proliferation . Furthermore, its preclinical status contrasts with the established clinical profiles of approved inhibitors, which show progression-free survival benefits in metastatic breast cancer .

Challenges and Future Directions

The primary challenge for Cdk4/6 Inhibitor IV lies in translating preclinical success to clinical applications. Combination therapies—such as with endocrine agents or PI3K inhibitors—could enhance efficacy, as demonstrated with abemaciclib . Additionally, biomarkers for patient selection (e.g., Rb status, cyclin D1 amplification) must be validated to identify responsive populations . Future studies should also explore its immunomodulatory potential, as CDK4/6 inhibitors can enhance antigen presentation and suppress regulatory T cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator